![molecular formula C15H17FN6O2 B2356508 1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone CAS No. 1291868-05-7](/img/structure/B2356508.png)
1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups: a fluorophenyl group, an amino group, a triazole ring, a carbonyl group, and a piperazine ring. These groups suggest that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. Attached to this ring is a carbonyl group (C=O), and a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amino group might be involved in acid-base reactions, the carbonyl group in nucleophilic addition or substitution reactions, and the triazole ring in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorophenyl group might make the compound more lipophilic, while the piperazine ring might make it more basic .Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promise in the field of oncology. Indole derivatives, which share structural similarities with this compound, have been found to possess anticancer properties . Specifically, compounds with a triazole moiety have been synthesized and screened for their efficacy against human breast cancer cells, indicating the potential of our compound in cancer therapeutics .
Antiviral Therapeutics
The structural framework of this compound suggests potential antiviral applications. Benzamide-based 5-aminopyrazoles, which are structurally related, have demonstrated notable activities against the H5N1 influenza virus. This implies that our compound could be explored for its antiviral capabilities, possibly offering a new avenue for treating viral infections.
Enzyme Inhibition
Compounds with similar structures have been used to target specific enzymes in the body. For instance, derivatives targeting Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair, have been developed for breast cancer treatment . Our compound could potentially be designed to inhibit other critical enzymes, providing a pathway for the treatment of various diseases.
Biological Activity Screening
The indole scaffold, a component of this compound, is known for its diverse biological activities. It has been used to synthesize various derivatives for screening pharmacological activities such as anti-inflammatory, antioxidant, and antimicrobial activities . This compound could serve as a base for developing new derivatives with a broad spectrum of biological activities.
Pharmacophore Development
Due to its complex structure, this compound could act as a pharmacophore, a part of a molecular structure that is responsible for a particular biological action. By modifying certain functional groups, researchers can enhance its binding affinity to various receptors, which is crucial in drug design and development .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been observed to interact with their targets, leading to various biological activities .
Biochemical Pathways
Derivatives of similar compounds have been found to possess diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.
Result of Action
Compounds with similar structures have been observed to produce loss of cell viability in certain cell lines , suggesting that this compound could have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[5-(2-fluoroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2/c1-10(23)21-6-8-22(9-7-21)15(24)13-14(19-20-18-13)17-12-5-3-2-4-11(12)16/h2-5H,6-9H2,1H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQSLMRLBDVLNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)
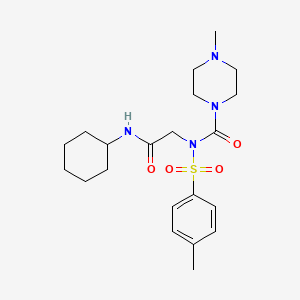
![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)
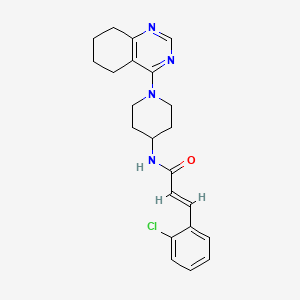
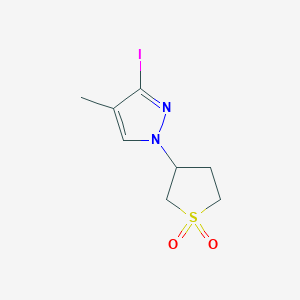
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)
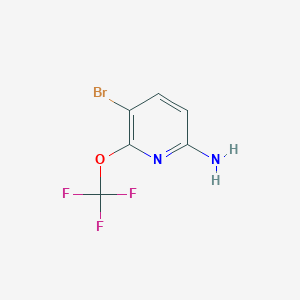
![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)
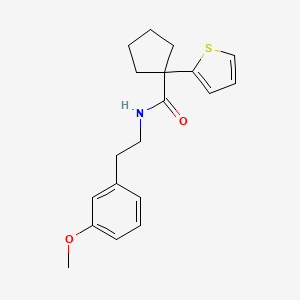
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)
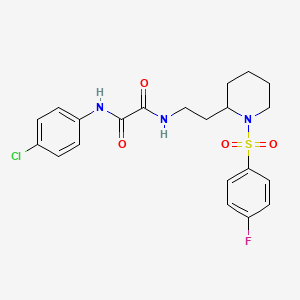
![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)